6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Overview
Description
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one is an organic compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 . This compound belongs to the class of organic compounds known as alkyldiarylamines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H, (H,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a basic intermediate in preparing derivatives with significant biological activities. It is synthesized from isatoic anhydride and anhydro ornithine, undergoing transformations to form various derivatives with potential biological importance (Oklobdžija et al., 1983).
Pharmacological Profile
- Pirenzepine, a derivative of this compound, was selected for broad clinical investigations due to its outstanding pharmacological profile, particularly in ulcer therapy. It is distinct in its lack of central activity, unlike other psychotropic tricyclic compounds (Eberlein et al., 1977).
Antiviral Research
- Derivatives of this compound were found to inhibit HIV-1 reverse transcriptase, with variations in the structure affecting activity levels. These derivatives show potential as non-nucleoside inhibitors of HIV-1 RT (Klunder et al., 1992).
Muscarinic Receptor Antagonists
- Certain derivatives, particularly those containing the succinamide skeleton, have been synthesized and evaluated for their muscarinic receptor binding affinities. These compounds showed potent and selective antagonistic activities, particularly for M2 muscarinic receptors (Watanabe et al., 1997).
Novel Fused 1,5-Benzodiazepines
- This compound was used in the synthesis of new fused 1,5-benzodiazepines, contributing to the development of compounds with different heterocyclic moieties and potential therapeutic applications (Khodairy, 2005).
properties
IUPAC Name |
6,11-dihydropyrido[3,2-c][1,5]benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRAVXBSPHJEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144315 | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
CAS RN |
10189-78-3 | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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